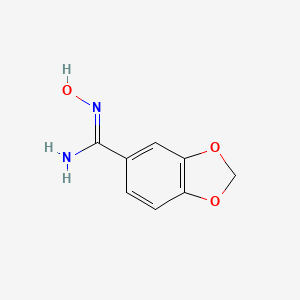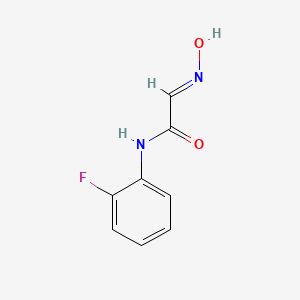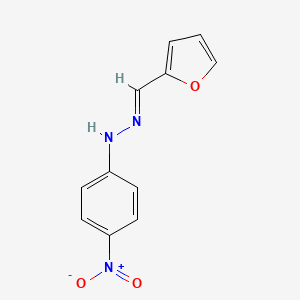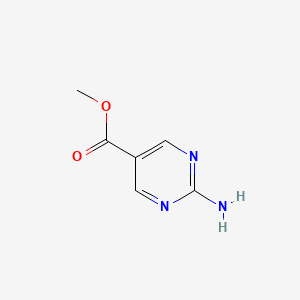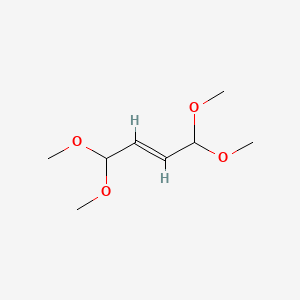
Fumaraldehyde bis(dimethyl acetal)
Overview
Description
Fumaraldehyde bis(dimethyl acetal) is an organic compound with the chemical formula C8H16O4 trans-1,1,4,4-tetramethoxy-2-butene . This compound is a colorless to almost colorless liquid and is used as a versatile building block in organic synthesis .
Mechanism of Action
Target of Action
Fumaraldehyde bis(dimethyl acetal) is a chemical compound with the formula (CH3O)2CHCH=CHCH(OCH3)2 It is known to be a starting material for preparing the unstable mono-acetal .
Mode of Action
The mode of action of Fumaraldehyde bis(dimethyl acetal) involves the formation of acetals . Acetals are formed when aldehydes react with alcohols via an acid-catalyzed mechanism . This reaction type works for both aldehydes and ketones .
Biochemical Pathways
It is used in the synthesis of chiral cyclic n,o-acetals , which are employed in asymmetric reactions .
Pharmacokinetics
Its physical properties such as boiling point (100-103 °c/15 mmhg) and density (101 g/mL at 25 °C) are known .
Result of Action
The result of the action of Fumaraldehyde bis(dimethyl acetal) is the formation of unstable mono-acetals . These mono-acetals are versatile building blocks in organic synthesis .
Action Environment
The action of Fumaraldehyde bis(dimethyl acetal) can be influenced by environmental factors. For instance, it is recommended to store the compound in a cool and dark place, preferably at a temperature less than 15°C . It is also sensitive to air and moisture .
Preparation Methods
Fumaraldehyde bis(dimethyl acetal) can be synthesized through several methods. One common synthetic route involves the reaction of fumaraldehyde with methanol in the presence of an acid catalyst. This reaction leads to the formation of the bis(dimethyl acetal) derivative . Industrial production methods typically involve similar processes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Fumaraldehyde bis(dimethyl acetal) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions where one or more methoxy groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Fumaraldehyde bis(dimethyl acetal) has several applications in scientific research:
Biology: It is employed in the preparation of biologically active compounds and intermediates.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: It is utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Fumaraldehyde bis(dimethyl acetal) can be compared with other similar compounds such as:
- Chloroacetaldehyde dimethyl acetal
- Bromoacetaldehyde diethyl acetal
- Fumaryl chloride
These compounds share similar structural features and reactivity but differ in their specific functional groups and applications. Fumaraldehyde bis(dimethyl acetal) is unique due to its specific combination of methoxy groups and its versatility in organic synthesis .
Properties
IUPAC Name |
(E)-1,1,4,4-tetramethoxybut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-9-7(10-2)5-6-8(11-3)12-4/h5-8H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGVCDSFRAMNMT-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=CC(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(/C=C/C(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70421182 | |
| Record name | Fumaraldehyde bis(dimethyl acetal) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6068-62-8 | |
| Record name | Fumaraldehyde bis(dimethyl acetal) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-1,1,4,4-tetramethoxybut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B1336961.png)
![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)
![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)
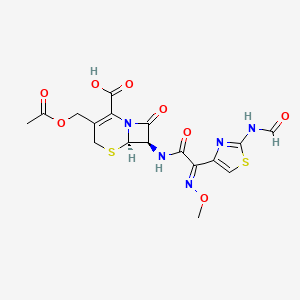
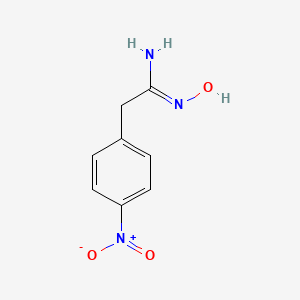
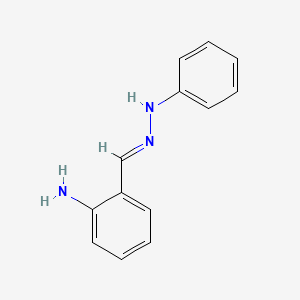
![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)
